molecular formula C9H12BrNO B1353078 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide CAS No. 110192-19-3

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide

Cat. No.: B1353078
CAS No.: 110192-19-3
M. Wt: 230.1 g/mol
InChI Key: FUYSRGWJKMHOMP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . A commonly used synthetic strategy involves the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C .


Molecular Structure Analysis

The InChI code for 1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrobromide, a related compound, is 1S/C10H13NO.BrH/c1-7-10-6-9 (12)3-2-8 (10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H .

Scientific Research Applications

Anticancer Applications

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, are explored for their potential as anticancer agents. These compounds have shown cytotoxicity against breast cancer cell lines, highlighting their promising role in cancer therapy (Redda, Gangapuram, & Ardley, 2010).

Catalytic Asymmetric Synthesis

  • The compound is a key scaffold in the synthesis of C1-chiral tetrahydroisoquinolines. These chiral scaffolds are significant in asymmetric catalysis and are found in various natural products with a wide range of bioactivities (Liu et al., 2015).

Inhibition of Phenylethanolamine N-Methyltransferase

Antifungal and Contraceptive Activities

  • Novel tetrahydroisoquinolines with both antifungal and contraceptive activities have been synthesized, providing precursor structures for developing new contraceptives with antifungal activities (Rong-mei, 2006).

C(1)-Functionalization

  • The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines is an area of interest in medicinal chemistry, with these derivatives acting as precursors for various biologically active alkaloids (Kaur & Kumar, 2020).

Analgesic and Anti-Inflammatory Effects

  • Some derivatives have shown pronounced analgesic and anti-inflammatory effects, potentially useful as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity Studies

  • A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed significant local anesthetic activity and varying degrees of acute toxicity. These compounds are being investigated for their potential as drug candidates with reduced toxicity (Azamatov et al., 2023).

Synthesis Techniques

  • Novel synthesis methods for tetrahydroisoquinolines, including the 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide derivatives, have been developed, facilitating the creation of a wide range of such compounds (Ajao & Bird, 1985).

Therapeutic Applications in Patents

  • Patented therapeutic applications of tetrahydroisoquinoline derivatives include cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders. This highlights the broad spectrum of potential medicinal uses of these compounds (Singh & Shah, 2017).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is ongoing research in this area, and we can expect more developments in the future.

Biochemical Analysis

Biochemical Properties

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between this compound and these enzymes can lead to the inhibition of enzyme activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to various receptors, modulating their signaling pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a critical role in cell signaling and regulation . By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites . This inhibition results in increased levels of neurotransmitters, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria can allow this compound to modulate mitochondrial function and energy production, while nuclear localization can enable it to influence gene expression and cell signaling.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSRGWJKMHOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459105
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110192-19-3, 66393-01-9
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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